molecular formula C21H20N6OS B2375836 N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide CAS No. 932487-68-8

N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide

Cat. No.: B2375836
CAS No.: 932487-68-8
M. Wt: 404.49
InChI Key: YGLFJTCWPOTSDR-UHFFFAOYSA-N
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Description

The compound N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide features a hybrid heterocyclic scaffold combining 1,2,3-triazole and 1,2,4-thiadiazole rings. The 1,2,3-triazole moiety is substituted with a 3-ethylphenyl group and a methyl group, while the 1,2,4-thiadiazole is linked to a 2-methylbenzamide group. Such hybrid structures are typically synthesized via multi-step protocols involving cycloaddition or condensation reactions, as seen in analogous compounds . The ethyl and methyl substituents likely enhance lipophilicity, influencing solubility and bioavailability, while the benzamide group may contribute to hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name

N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-4-15-9-7-10-16(12-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)17-11-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLFJTCWPOTSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide is a compound that combines the pharmacologically relevant 1,2,4-thiadiazole and triazole moieties. This article provides an in-depth overview of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Property Details
Molecular Formula C19H18N6S
IUPAC Name This compound
SMILES CCc1cccc(-n2nnc(-c3nsc(Nc4ccccc4)n3)c2C)c1

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-thiadiazole and triazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with these scaffolds have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis. They target key kinases involved in tumorigenesis and disrupt uncontrolled cell division typical of neoplastic diseases .
  • Case Study : A study on 1,3,4-thiadiazole derivatives revealed promising results against HepG-2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values of 4.37 µM and 8.03 µM respectively .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial activity:

  • Antibacterial and Antifungal Properties : Thiadiazole derivatives have been reported to exhibit potent antibacterial and antifungal effects. These activities are attributed to their ability to disrupt bacterial cell wall synthesis and fungal membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole and thiadiazole derivatives has been documented:

  • Mechanism : These compounds modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its SAR:

Substituent Effect on Activity
Triazole Ring Enhances anticancer activity
Thiadiazole Moiety Contributes to antimicrobial properties
Aromatic Substituents Increases lipophilicity enhancing bioavailability

Research Findings

Recent studies have highlighted the versatility of thiadiazole-based compounds:

  • Anticonvulsant Activity : Some derivatives have shown effectiveness as anticonvulsants in animal models .
  • Neuroprotective Effects : Certain modifications within the thiadiazole framework have demonstrated neuroprotective properties against oxidative stress-induced neuronal damage .
  • Antidiabetic Potential : The compound's ability to modulate glucose metabolism has been explored in diabetic models .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has indicated that derivatives of 1,2,3-thiadiazoles and triazoles possess a broad spectrum of biological activities including antifungal, antibacterial, and antiviral effects. Specifically, compounds containing thiadiazole and triazole moieties have shown efficacy against various pathogens.

A study highlighted the synthesis of substituted 1,2,3-thiadiazole derivatives which demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of the triazole ring enhances the bioactivity of these compounds.

Anticancer Properties
The triazole scaffold is recognized for its potential in anticancer therapy. Compounds similar to N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a derivative was reported to exhibit potent cytotoxicity against various cancer cell lines .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Research on 1,2,3-thiadiazole derivatives has revealed their effectiveness as insecticides and fungicides. A specific study demonstrated that a related thiadiazole compound exhibited significant insecticidal activity against pests such as aphids and beetles . The dual action of antifungal and insecticidal properties makes this class of compounds particularly valuable in agricultural settings.

Materials Science

Polymeric Applications
this compound can also be explored for its applications in materials science. The incorporation of triazole and thiadiazole functionalities into polymers can enhance thermal stability and mechanical properties. Research indicates that polymers containing these moieties exhibit improved resistance to thermal degradation compared to standard polymers .

Case Studies

Study Findings
MDPI Study on ThiadiazolesDemonstrated broad-spectrum antimicrobial activity against multiple bacterial strains .
Anticancer ResearchReported significant cytotoxic effects on cancer cell lines with derivatives showing enhanced activity due to structural modifications .
Agricultural ResearchIdentified effective insecticidal properties against common agricultural pests .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Analytical Data

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) ^1H-NMR Key Signals (DMSO-d₆) Reference
Target Compound N/A N/A Expected: Aromatic protons (δ 7.3–8.3), CH₃ (δ 2.0–2.5) N/A
Compound 6 160 1606 7.36–7.72 (m, Ar-H), 7.95–8.13 (d, isoxazole-H) [1]
Compound 8a 290 1679, 1605 2.49 (s, CH₃), 7.47–8.39 (m, Ar-H) [1]
Compound 9c N/A N/A Aromatic protons (δ 7.46–8.32), Br substituent [3]
Compound 10a N/A N/A Nitrobenzamide (δ 8.0–8.5), methoxy (δ 3.8–4.0) [8]

Key Observations:

  • The target compound’s benzamide C=O stretch is expected near 1650–1680 cm⁻¹, aligning with Compounds 8a (1679 cm⁻¹) and 6 (1606 cm⁻¹) .
  • Methyl groups (e.g., 5-methyl on triazole) would resonate at δ ~2.5 in ^1H-NMR, similar to Compound 8a (δ 2.49, 2.63) .

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